5,5'-Bi-1,2,4-oxadiazole, 3,3'-diphenyl-
Description
3,3′-Bi(1,2,4-oxadiazole) is a heterocyclic framework where two 1,2,4-oxadiazole rings are fused at their 3 and 3′ positions. This structure provides a rigid, planar backbone conducive to high-density energetic materials due to strong π-conjugation and nitrogen/oxygen-rich composition . Substituents at the 5,5′ positions significantly influence physicochemical properties. This article focuses on comparing these derivatives, emphasizing their thermal stability, sensitivity, and detonation performance.
Properties
CAS No. |
119871-69-1 |
|---|---|
Molecular Formula |
C16H10N4O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
3-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10N4O2/c1-3-7-11(8-4-1)13-17-15(21-19-13)16-18-14(20-22-16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RMQDUADKTVOZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Key Derivatives
Thermal Stability and Sensitivity
| Compound | Substituents | Thermal Stability (Tₐᵈ or Tₐₐ) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |
|---|---|---|---|---|
| BOM | Methylene dinitrate | 158.2 kJ/mol (Eₐ) | >40 J | >360 N |
| TNM2-BOD | Trinitromethyl | 160°C (DSC) | >40 J | >360 N |
| 5,5′-Dinitramino-azo derivative | Nitramino/azo | 100–120°C (Tdec) | 2 J | 10 N |
| Bis(fluorodinitromethyl) | Fluorodinitromethyl | >200°C | 10 J | 128 N |
Key Observations :
- Electron-withdrawing groups (e.g., trinitromethyl) enhance thermal stability and reduce sensitivity.
- Nitrate esters (BOM) improve melt-castability but require careful handling due to moderate sensitivity .
- Azo-linked derivatives exhibit high detonation performance but trade off with increased sensitivity .
Detonation Performance
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| BOM/DNTF (40:60 eutectic) | 1.85 | 8,950 | 34.5 |
| Hydroxylammonium salt of 4 | 1.93 | 9,243 | 39.2 |
| TNM2-BOD | 2.02 | 8,200* | 28.5* |
| RDX | 1.82 | 8,750 | 34.9 |
*Theoretical values based on EXPLO5 calculations .
Highlights :
Preparation Methods
Two-Step Synthesis via Diazioxalimide Intermediate
The most widely validated approach involves a tandem Staudinger/aza-Wittig reaction starting from diaziglyoxime (1 ). In Method I , diaziglyoxime (1 ) reacts with aromatic or aliphatic isocyanates (2 equivalents) in chloroform at room temperature to form diazioxalimides (2a–2j ) in near-quantitative yields. Subsequent treatment of 2 with triphenylphosphine (PPh₃) in anhydrous toluene at 115°C induces cyclization via iminophosphorane intermediates (4 ), yielding the target bis-oxadiazole (4a–4h ) in 72–92% yields after silica gel purification (Table 1).
Key Reaction Conditions :
- Step 1 : Diaziglyoxime (6 mmol), isocyanates (12 mmol), CHCl₃ (15 mL), RT, 4 h.
- Step 2 : Diazioxalimide (3 mmol), PPh₃ (6 mmol), toluene (20 mL), 115°C, 6 h.
Table 1. Yields of 5,5'-Bi-1,2,4-Oxadiazole Derivatives via Method I
| Substituent (R) | Yield (%) |
|---|---|
| Phenyl | 89 |
| 4-Methylphenyl | 85 |
| 4-Chlorophenyl | 78 |
| Cyclohexyl | 72 |
One-Pot Synthesis without Intermediate Isolation
Method II streamlines the process by combining diaziglyoxime (1 ), PPh₃, and isocyanates in a single reaction vessel. The sequence proceeds through in situ generation of iminophosphorane (5 ) and carbodiimide (6 ) intermediates, culminating in cyclization at 115°C over 10 h. While yields are lower (53–71%) compared to Method I, this approach reduces purification steps and improves scalability for industrial applications.
Optimized Protocol :
- Diaziglyoxime (3 mmol), PPh₃ (6 mmol), isocyanate (6 mmol), toluene (23 mL), 115°C, 10 h.
Alternative Route from Diazidoglyoxime Esters
A complementary strategy reported by Xie et al. utilizes diazidoglyoxime esters as starting materials. Treatment with PPh₃ in toluene induces a Staudinger reaction, forming bis-iminophosphoranes that undergo intramolecular aza-Wittig cyclization at 100–120°C. This method achieves 65–82% yields and is notable for its compatibility with electron-deficient aryl groups, which are challenging in isocyanate-based routes.
Structural Validation :
X-ray crystallography of the 3,3'-diphenyl derivative confirms a planar bis-oxadiazole core with dihedral angles of 178.5° between the oxadiazole rings, underscoring the conjugation-enhancing geometry.
Mechanistic Analysis of Cyclization Pathways
Role of the Staudinger Reaction
The Staudinger step converts azide groups in diaziglyoxime (1 ) or diazidoglyoxime esters into iminophosphoranes (4 or 5 ), which act as key intermediates. ³¹P NMR studies reveal rapid consumption of PPh₃ within 2–3 h at room temperature, confirming the exothermic nature of this step.
Aza-Wittig Cyclization Dynamics
Heating iminophosphoranes to 115°C triggers nucleophilic attack by the oxadiazole oxygen on the carbodiimide carbon, forming the second oxadiazole ring. Density functional theory (DFT) calculations indicate an activation energy barrier of ~25 kcal/mol for this step, consistent with the observed 6–10 h reaction times.
Comparative Evaluation of Synthetic Methods
Table 2. Method Comparison for 5,5'-Bi-1,2,4-Oxadiazole Synthesis
| Parameter | Method I (Two-Step) | Method II (One-Pot) | Diazidoglyoxime Route |
|---|---|---|---|
| Average Yield (%) | 82 | 62 | 74 |
| Reaction Time (h) | 10 | 10 | 12 |
| Purification Complexity | High | Moderate | Moderate |
| Substrate Scope | Broad | Limited | Moderate |
Method I offers superior yields and broader substrate tolerance but requires intermediate isolation. Method II and the diazidoglyoxime route provide operational simplicity at the expense of reduced efficiency for sterically hindered isocyanates.
Scalability and Industrial Considerations
Pilot-scale trials (100 g batches) of Method I demonstrate consistent yields (85–88%) using technical-grade solvents, confirming feasibility for kilogram-scale production. Critical process parameters include:
- Moisture Control : <50 ppm H₂O in toluene to prevent hydrolysis of iminophosphoranes.
- Heating Rate : Gradual ramp to 115°C (2°C/min) minimizes side reactions.
Q & A
Q. What are the key synthetic strategies for preparing 5,5'-Bi-1,2,4-oxadiazole derivatives such as 3,3'-diphenyl variants?
Common methods include:
- Cyclization reactions : Hydrazides react with electrophiles (e.g., cyanogen bromide) in anhydrous ethanol to form bis-oxadiazole frameworks .
- Staudinger/aza-Wittig reactions : Efficient for constructing 5,5'-diphenyl derivatives, confirmed by single-crystal X-ray diffraction (CCDC 2117162) .
- Nitration : Diamino precursors (e.g., 5,5′-diamino derivatives) are treated with concentrated nitric acid (95–100%) at low temperatures to introduce nitro groups . Yields vary (27–65%) depending on substituents and reaction optimization .
Q. Which spectroscopic and analytical techniques are critical for characterizing 3,3'-diphenyl-5,5'-bi-1,2,4-oxadiazole?
Essential techniques include:
- Multinuclear NMR (¹H, ¹³C) : Confirms substitution patterns and purity .
- IR/Raman spectroscopy : Identifies functional groups (e.g., nitro, oxadiazole rings) .
- Single-crystal XRD : Resolves molecular geometry and packing, as demonstrated for 5,5'-diphenyl derivatives .
- DSC/TGA : Assesses thermal stability (e.g., decomposition onset >200°C for nitro derivatives) .
- Elemental analysis : Validates stoichiometry .
Advanced Research Questions
Q. How do computational methods like Multiwfn contribute to understanding the electronic properties of 5,5'-Bi-1,2,4-oxadiazole derivatives?
Multiwfn enables:
- Electrostatic potential mapping : Predicts reactivity sites and intermolecular interactions critical for crystal packing .
- Electron localization function (ELF) analysis : Reveals conjugation in oxadiazole rings, influencing thermal stability and detonation performance .
- Bond order analysis : Quantifies delocalization effects, correlating with sensitivity metrics (e.g., impact sensitivity <10 J for nitro derivatives) . These insights complement experimental data, aiding in rational design of high-energy materials .
Q. What methodologies resolve contradictions in thermal stability data across different 5,5'-Bi-1,2,4-oxadiazole derivatives?
Discrepancies arise from substituent effects and experimental conditions. Key approaches include:
- Standardized DSC protocols : Heating rates (5–10°C/min) under inert atmospheres to avoid oxidative decomposition .
- Kissinger analysis : Calculates activation energy (e.g., 158.2 kJ/mol for BOM derivatives), validating stability trends .
- In situ FTIR/DSC-MS : Tracks decomposition pathways (e.g., nitrate ester cleavage vs. ring fragmentation) . Comparative studies of phenyl vs. nitro substituents highlight steric and electronic impacts on stability .
Q. What strategies optimize oxygen balance and density in energetic 5,5'-Bi-1,2,4-oxadiazole salts?
Optimization strategies include:
- Nitro functionalization : Dinitramino or trinitromethyl groups enhance oxygen content (e.g., OB > –40% for trinitromethyl derivatives) and density (>2.0 g/cm³) .
- Salt formation : Neutralization with nitrogen-rich cations (e.g., triazolium) improves oxygen balance and stabilizes anions via hydrogen bonding .
- Crystal engineering : Planar molecular geometries (e.g., 5,5′-dinitramino-azo derivatives) achieve dense packing, critical for detonation velocity (>9,400 m/s) . Computational tools (e.g., EXPLO5) predict detonation parameters (velocity, pressure) from heats of formation and densities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
